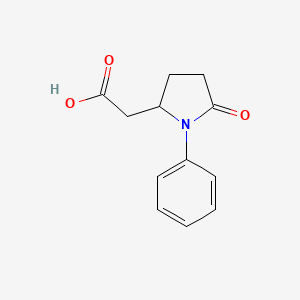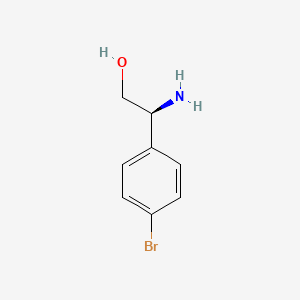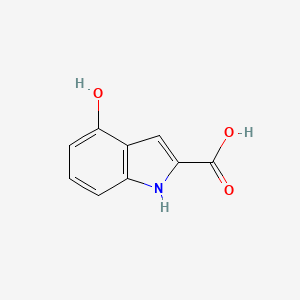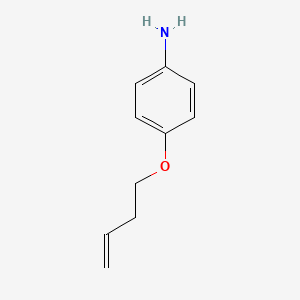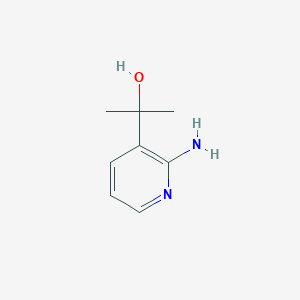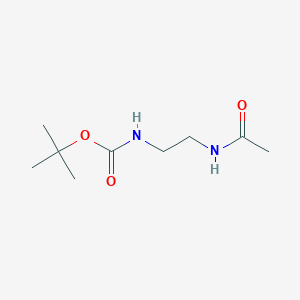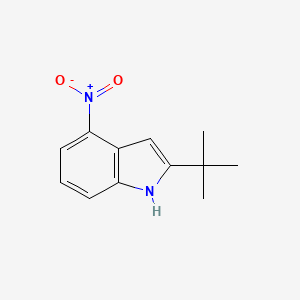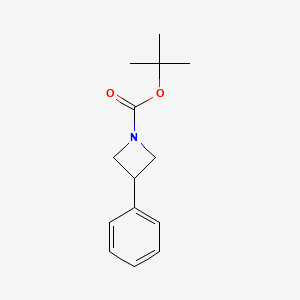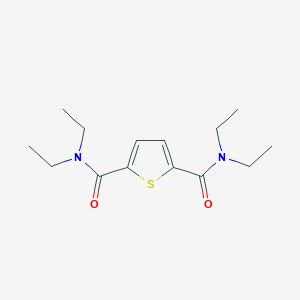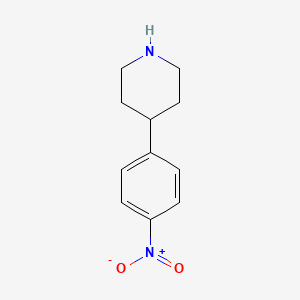
(2,5-Dichlorophenoxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dichlorophenoxy)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 5 positions, and an acetyl chloride group attached to the phenoxy group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenoxy)acetyl chloride typically involves the reaction of 2,5-dichlorophenol with acetyl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled conditions. The process can be summarized as follows:
Starting Materials: 2,5-dichlorophenol and acetyl chloride.
Catalyst: Aluminum trichloride (AlCl3).
Reaction Conditions: The reaction is typically carried out at elevated temperatures, around 65-100°C, with continuous stirring.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production methods are designed to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(2,5-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form (2,5-dichlorophenoxy)acetic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water.
Catalysts: Aluminum trichloride (AlCl3) for substitution reactions.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
(2,5-Dichlorophenoxy)acetic acid: Formed through hydrolysis.
Amides: Formed through condensation reactions with amines.
科学研究应用
(2,5-Dichlorophenoxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of (2,5-Dichlorophenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
相似化合物的比较
Similar Compounds
(2,4-Dichlorophenoxy)acetyl chloride: Similar in structure but with chlorine atoms at the 2 and 4 positions.
(2,4-Dichlorophenoxy)acetic acid: A related compound used as a herbicide.
Uniqueness
(2,5-Dichlorophenoxy)acetyl chloride is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and agrochemicals .
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJGJWREUUKZMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566512 |
Source


|
| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-51-7 |
Source


|
| Record name | (2,5-Dichlorophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
